2-(4-(Benzyloxy)phenoxy)-N'-(3-methoxybenzylidene)propanohydrazide
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Overview
Description
2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-(benzyloxy)phenol, which is then reacted with 3-methoxybenzaldehyde to form the intermediate compound. This intermediate is further reacted with propanohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: Shares structural similarities but lacks the hydrazide group.
2-(4-Benzyloxyphenyl)ethanol: Similar benzyloxy group but different functional groups.
3-Methoxybenzylidene derivatives: Compounds with similar benzylidene structures but different substituents.
Uniqueness
2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
303065-73-8 |
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Molecular Formula |
C24H24N2O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide |
InChI |
InChI=1S/C24H24N2O4/c1-18(24(27)26-25-16-20-9-6-10-23(15-20)28-2)30-22-13-11-21(12-14-22)29-17-19-7-4-3-5-8-19/h3-16,18H,17H2,1-2H3,(H,26,27)/b25-16+ |
InChI Key |
GIVCMWRBUURXNL-PCLIKHOPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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